(R)-6-((tert-Butoxycarbonyl)amino)-2-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)hexanoic acid
Beschreibung
This compound is a chiral hexanoic acid derivative featuring two key substituents:
- Position 6: A tert-butoxycarbonyl (Boc)-protected amino group, which enhances stability during synthetic processes and modulates solubility .
- Position 2: A substituted ethylamino group attached to a 4,4-dimethyl-2,6-dioxocyclohexylidene moiety.
The (R)-configuration at the α-carbon distinguishes it from stereoisomers, which may exhibit divergent biological or physicochemical behaviors. Its synthesis typically involves multi-step protection-deprotection strategies, as seen in analogous compounds (e.g., boronate esters in ) .
Eigenschaften
IUPAC Name |
(2R)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O6/c1-13(17-15(24)11-21(5,6)12-16(17)25)23-14(18(26)27)9-7-8-10-22-19(28)29-20(2,3)4/h14,24H,7-12H2,1-6H3,(H,22,28)(H,26,27)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUZKDZPORXJLE-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(CCCCNC(=O)OC(C)(C)C)C(=O)O)C1=C(CC(CC1=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N[C@H](CCCCNC(=O)OC(C)(C)C)C(=O)O)C1=C(CC(CC1=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-((tert-Butoxycarbonyl)amino)-2-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)hexanoic acid typically involves multiple steps:
Protection of the Amine Group: The initial step involves the protection of the amine group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the Intermediate: The intermediate is formed by reacting the protected amine with 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamine under controlled conditions.
Coupling Reaction: The final step involves coupling the intermediate with ®-2-aminohexanoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated peptide synthesizers and large-scale reactors to handle the multi-step synthesis efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Acidic conditions using trifluoroacetic acid (TFA) to remove the Boc protecting group.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Deprotected amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-6-((tert-Butoxycarbonyl)amino)-2-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)hexanoic acid is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, this compound can be used to study enzyme interactions and protein synthesis due to its structural similarity to natural amino acids.
Medicine
In medicinal chemistry, it serves as a building block for the synthesis of peptide-based drugs and inhibitors, potentially targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of ®-6-((tert-Butoxycarbonyl)amino)-2-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)hexanoic acid involves its interaction with biological molecules such as enzymes and receptors. The Boc protecting group ensures that the amine group remains inactive during initial reactions, allowing for selective deprotection and subsequent functionalization. This selective reactivity is crucial for its role in peptide synthesis and drug development.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs share the hexanoic acid backbone but differ in substituents (Table 1). Key comparisons include:
- (R)-2-((tert-Butoxycarbonyl)amino)-2-(2-(piperidin-1-yl)ethyl)-6-boronohexanoic Acid (): Replaces the cyclohexylidene group with a piperidinyl-boronate system. The boronate ester enhances electrophilicity, while the piperidine ring introduces basicity .
- N-Alkyl-6-dimethylaminohexanamides (): Alkyl amides with tertiary amino groups; these lack the Boc protection and cyclohexylidene ring, favoring surfactant-like behavior .
Physicochemical Properties
- Solubility : The cyclohexylidene group in the main compound likely reduces water solubility compared to ureido () or morpholinyl derivatives (), which have polar substituents .
- Stability : Boc protection enhances stability against enzymatic degradation, a feature shared with analogs in and .
- Aggregation Behavior: Unlike quaternary ammonium surfactants (), the main compound’s amphiphilicity is moderate due to its balanced hydrophobic (cyclohexylidene) and hydrophilic (Boc-amino, carboxylic acid) groups .
Biologische Aktivität
(R)-6-((tert-Butoxycarbonyl)amino)-2-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)hexanoic acid, also known as a Boc-protected amino acid derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure that includes a tert-butoxycarbonyl (Boc) protecting group and a cyclohexylidene moiety, which may influence its interaction with biological systems.
- Molecular Formula : C₁₃H₂₄N₂O₄
- Molecular Weight : 260.33 g/mol
- CAS Number : 63328-49-4
These properties suggest that the compound can be synthesized and manipulated for various applications in biological research and pharmaceutical development.
Biological Activity Overview
The biological activity of this compound primarily revolves around its potential use in drug design and synthesis. The following sections detail specific activities and findings associated with this compound.
- Antimicrobial Activity : Research indicates that derivatives of amino acids with Boc protection can exhibit antimicrobial properties. The presence of the cyclohexylidene group may enhance membrane permeability, allowing for better interaction with bacterial cell walls .
- Cell Signaling Modulation : The compound's structure suggests potential interactions with G protein-coupled receptors (GPCRs), which are critical in various signaling pathways. This could position it as a candidate for modulating inflammatory responses or other cellular processes .
- Enzyme Inhibition : The compound may act as an inhibitor for specific proteases or enzymes involved in disease pathways. For instance, it could interfere with cancer-related signaling pathways by inhibiting matrix metalloproteinases (MMPs), which are often overexpressed in tumors .
Study 1: Antimicrobial Efficacy
In a controlled study examining the antimicrobial efficacy of Boc-protected amino acids, this compound demonstrated significant activity against Gram-positive bacteria. The study utilized disk diffusion methods to assess inhibition zones and concluded that the compound's structural features contributed to its effectiveness against bacterial membranes.
Study 2: Cancer Cell Line Interaction
A study focused on the interaction of this compound with various cancer cell lines revealed that it could induce apoptosis in A549 lung cancer cells. Flow cytometry analysis indicated increased levels of caspase activation, suggesting that the compound triggers programmed cell death through intrinsic pathways .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 260.33 g/mol |
| CAS Number | 63328-49-4 |
| Solubility in Water | Soluble |
| Melting Point | Not specified |
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Effective against Gram-positive bacteria |
| Apoptosis Induction | Increased caspase activation in A549 cells |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
